
1-Chlorophthalazine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorophthalazine-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂O It is a derivative of phthalazine, which is a bicyclic compound containing nitrogen atoms at positions 1 and 2
Métodos De Preparación
1-Chlorophthalazine-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then chlorinated to introduce the chlorine atom at position 1. Finally, the aldehyde group is introduced at position 6 through formylation reactions.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
1-Chlorophthalazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chlorophthalazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Chlorophthalazine-6-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-Chlorophthalazine-6-carbaldehyde can be compared with other similar compounds, such as:
1-Chlorophthalazine:
Phthalazine-6-carbaldehyde: Lacks the chlorine atom at position 1, which can affect its chemical properties and reactivity.
1-Bromophthalazine-6-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C9H5ClN2O |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
1-chlorophthalazine-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-5H |
Clave InChI |
WOHCSOJGGCVXEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=NC=C2C=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

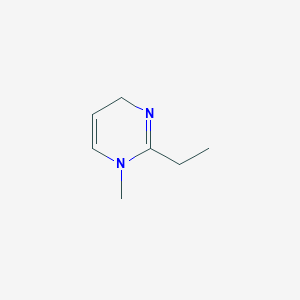



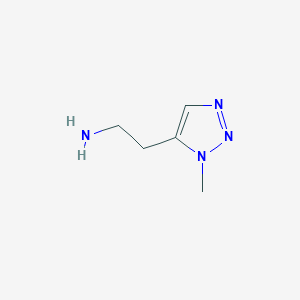
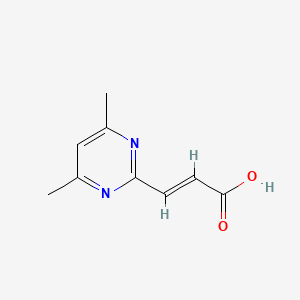
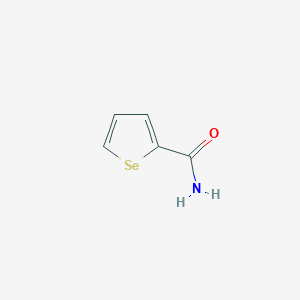
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)

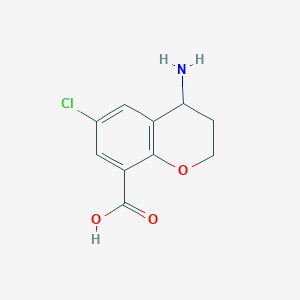

![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)
